2-Amino-2-(2-bromophenyl)acetic acid

Description

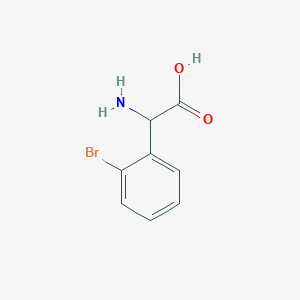

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWAPNNQAOAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404276 | |

| Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-66-8 | |

| Record name | 2-Amino-2-(2-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 2-Amino-2-(2-bromophenyl)acetic acid, a valuable non-proteinogenic amino acid and a key building block in medicinal chemistry. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making this compound a significant precursor in the development of novel therapeutics. This document delves into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of 2-Amino-2-(2-bromophenyl)acetic Acid

Non-natural α-amino acids are of paramount importance in drug discovery and development. Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce conformational constraints that can lead to higher potency and selectivity. 2-Amino-2-(2-bromophenyl)acetic acid, with its unique substitution pattern, is a precursor for a variety of complex molecular architectures. The ortho-bromine substituent can be readily functionalized through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

This guide will focus on the two most prevalent and well-established methods for the synthesis of α-amino acids from aldehydes: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer robust and scalable routes to the target molecule, and their intricacies will be explored in detail.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-Amino-2-(2-bromophenyl)acetic acid typically commences from the readily available starting material, 2-bromobenzaldehyde.[1][2] The two primary retrosynthetic disconnections lead to either an α-aminonitrile intermediate (Strecker synthesis) or a hydantoin intermediate (Bucherer-Bergs reaction).

| Method | Intermediate | Key Reagents | Advantages | Disadvantages |

| Strecker Synthesis | α-Aminonitrile | 2-Bromobenzaldehyde, NH₄Cl, NaCN | One-pot reaction, versatile for various aldehydes. | Use of highly toxic cyanide, can have side reactions. |

| Bucherer-Bergs Reaction | Hydantoin | 2-Bromobenzaldehyde, (NH₄)₂CO₃, NaCN | Often crystalline and stable intermediates, good yields. | Two-step process, hydrolysis of hydantoin can be challenging. |

The Strecker Synthesis: A Direct Route to α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3]

Mechanism of the Strecker Synthesis

The reaction proceeds through two main stages:

-

Formation of the α-aminonitrile: 2-Bromobenzaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then attacks the electrophilic imine carbon to yield 2-amino-2-(2-bromophenyl)acetonitrile.[3]

-

Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-Amino-2-(2-bromophenyl)acetic acid.[4][5]

Caption: The two-stage mechanism of the Strecker synthesis.

Experimental Protocol for the Strecker Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar aryl-substituted amino acids.[6]

Materials and Reagents:

-

2-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonium chloride (1.2 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2-bromophenyl)acetic acid

-

To the crude 2-amino-2-(2-bromophenyl)acetonitrile, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.[7] The progress of the hydrolysis can be monitored by TLC.

-

After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.

-

Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-Amino-2-(2-bromophenyl)acetic acid.

The Bucherer-Bergs Reaction: A Two-Step Approach

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin intermediate.[8] This multi-component reaction involves the treatment of an aldehyde with ammonium carbonate and an alkali cyanide.

Mechanism of the Bucherer-Bergs Reaction

-

Formation of the Hydantoin: 2-Bromobenzaldehyde first reacts with cyanide to form a cyanohydrin. This is followed by reaction with ammonium carbonate to yield 5-(2-bromophenyl)hydantoin.[9]

-

Hydrolysis of the Hydantoin: The hydantoin ring is then hydrolyzed, typically under basic conditions, to the corresponding amino acid.[10][11]

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Characterization

The identity and purity of the synthesized 2-Amino-2-(2-bromophenyl)acetic acid should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino and carboxylic acid functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This technical guide has outlined the primary synthetic routes to 2-Amino-2-(2-bromophenyl)acetic acid, a key building block in modern drug discovery. Both the Strecker and Bucherer-Bergs syntheses offer viable and scalable methods for the preparation of this valuable compound. The choice between these methods will depend on factors such as available starting materials, desired scale, and the specific capabilities of the laboratory. Furthermore, the importance of obtaining enantiomerically pure material has been highlighted, with an overview of asymmetric synthesis and chiral resolution strategies. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

- Sharma, R., & Gupta, A. (2009). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids.

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

- Matcher, G. F., & Sewell, B. T. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. Journal of Molecular Microbiology and Biotechnology, 9(3-4), 137-145.

-

BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.

- Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.

- ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13623-13629.

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Role of 2-Bromobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID. Retrieved from [Link]

-

NIST WebBook. (n.d.). α-Bromophenylacetic acid. Retrieved from [Link]

Sources

- 1. 2-溴苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

2-Amino-2-(2-bromophenyl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(2-bromophenyl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic, chiral amino acid that serves as a critical structural motif and versatile building block in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a stereocenter directly attached to a sterically hindered ortho-substituted bromophenyl ring, imparts distinct chemical reactivity and conformational rigidity. These attributes make it a valuable precursor for a range of complex molecules, including pharmaceutical agents and specialized protein degraders. This guide provides a comprehensive overview of its chemical and physical properties, predictive spectroscopic signatures, plausible synthetic routes, key chemical reactions, and essential safety protocols. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required for the effective application of this compound.

Compound Identification and Structure

Accurate identification is paramount for ensuring the integrity of experimental results. The following table summarizes the key identifiers for 2-Amino-2-(2-bromophenyl)acetic acid.

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-2-(2-bromophenyl)acetic acid | [1] |

| CAS Number | 254762-66-8 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)Br | [1] |

| InChI | InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | [1] |

| InChIKey | PTWAPNNQAOAJDI-UHFFFAOYSA-N | [1] |

| Common Synonyms | amino(2-bromophenyl)acetic acid, 2-(2-bromophenyl)-DL-glycine | [1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The bromine substituent significantly influences the lipophilicity and electronic nature of the molecule.

| Property | Value | Reference / Method |

| Physical State | White to off-white crystalline solid (Expected) | [2] |

| Exact Mass | 228.97384 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [1] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. The hydrochloride salt form exhibits enhanced aqueous solubility. |

Spectroscopic Characterization (Predictive Analysis)

For any scientist working with this compound, spectroscopic analysis is the definitive method for structural confirmation and purity assessment. While specific experimental spectra are not widely published, the following represents a predictive guide based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The four protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The single proton on the α-carbon (the stereocenter) will likely appear as a singlet around δ 5.0 ppm. The two protons of the amine group (-NH₂) and the single proton of the carboxylic acid (-COOH) are exchangeable and will appear as broad singlets at variable chemical shifts, which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (δ ~170-175 ppm). The six aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) being identifiable. The α-carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands to expect include:

-

O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid.

-

N-H Stretch: A medium intensity band around 3000-3500 cm⁻¹ from the amine group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carbonyl of the carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the presence of a single bromine atom provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost equal intensity, which is a definitive indicator for the presence of one bromine atom.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway: The Strecker Synthesis

A robust and classical method for synthesizing α-amino acids is the Strecker synthesis.[3] This three-component reaction provides a direct route to 2-Amino-2-(2-bromophenyl)acetic acid from a readily available aldehyde. The causality of this pathway is rooted in the sequential formation of an imine followed by nucleophilic addition of cyanide and subsequent hydrolysis.[4][5]

Caption: Strecker synthesis workflow for the target compound.

Experimental Protocol: Strecker Synthesis (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Imine Formation: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq). The ammonium chloride serves as a source of ammonia and a mild acid catalyst to promote the condensation with the aldehyde, driving the equilibrium towards the imine intermediate by removing water.[5]

-

Cyanide Addition: Stir the reaction mixture at room temperature for 12-24 hours. During this time, the cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile intermediate.[6]

-

Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure. Add a strong acid solution (e.g., 6M HCl) and heat the mixture to reflux for several hours. This harsh step is necessary to fully hydrolyze the nitrile group to a carboxylic acid.[7]

-

Isolation and Purification: Cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to induce precipitation. The resulting solid can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.

Chemical Reactivity

The molecule's functionality allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.

Caption: Key reaction sites of 2-Amino-2-(2-bromophenyl)acetic acid.

-

Amino Group (-NH₂): Acts as a nucleophile. It is readily used in amide bond formation, making this compound a key component in peptide synthesis.

-

Carboxylic Acid (-COOH): Can be converted into esters, acid chlorides, or amides. It can also be reduced to the corresponding amino alcohol.

-

Bromophenyl Group: The bromine atom is a key functional handle for cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds or Buchwald-Hartwig amination to form carbon-nitrogen bonds, significantly expanding its synthetic utility.

Applications in Drug Discovery and Development

The introduction of a bromine atom into a molecule is a recognized strategy in drug design.[8][9] Bromine can increase lipophilicity, which may enhance membrane permeability, and can form halogen bonds, which can improve binding affinity and selectivity for a biological target.[9]

-

Pharmaceutical Intermediates: This compound is a valuable precursor for synthesizing more complex pharmaceutical agents. Its chiral nature is particularly important for developing stereospecific drugs.

-

Peptide Modification: Incorporating halogenated amino acids into peptides is a strategy to enhance their bioactivity and metabolic stability.[10][11] 2-Amino-2-(2-bromophenyl)acetic acid can be used to create novel peptides with potentially improved therapeutic profiles.

-

Scaffold for Novel Compounds: It serves as a rigid scaffold onto which other functional groups can be added via the reactive sites, enabling the construction of libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements | Reference |

| Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1] |

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

Conclusion

2-Amino-2-(2-bromophenyl)acetic acid is more than a simple chemical reagent; it is a sophisticated building block that offers significant advantages in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical modifications, while the ortho-bromo substitution offers unique steric and electronic properties. A thorough understanding of its properties, reactivity, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics and complex molecular architectures.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond. [Online] Available at: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Online] Available at: [Link]

-

ACS Publications. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Online] 2023-05-04. Available at: [Link]

-

PubMed Central. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Online] Available at: [Link]

-

ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Online] 2025-12-17. Available at: [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Online] Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Online] Available at: [Link]

-

NROChemistry. Strecker Synthesis. [Online] Available at: [Link]

-

PubChem. 2-Amino-2-(2-bromophenyl)acetic acid. [Online] Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. [Online] Available at: [Link]

-

LookChem. 2-Amino-2-phenylacetic acid. [Online] Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Online] Available at: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Online] 2018-11-12. Available at: [Link]

-

SynZeal. Safety Data Sheet. [Online] Available at: [Link]

-

PubChem. 2-Aminophenylacetic acid. [Online] Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] 2023-01-12. Available at: [Link]

Sources

- 1. 2-Amino-2-(2-bromophenyl)acetic acid | C8H8BrNO2 | CID 4561836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. synzeal.com [synzeal.com]

- 15. uprm.edu [uprm.edu]

An In-depth Technical Guide to 2-Amino-2-(2-bromophenyl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-bromophenyl)acetic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry. The document delineates its chemical identity, explores plausible synthetic methodologies with a focus on the Strecker synthesis, and outlines expected analytical and spectroscopic characteristics. Furthermore, this guide delves into the therapeutic landscape of phenylglycine derivatives, particularly their emerging role as anticonvulsant agents, thus contextualizing the relevance of 2-Amino-2-(2-bromophenyl)acetic acid in contemporary drug discovery and development.

Introduction: The Significance of Substituted Phenylglycines

Non-natural amino acids are critical building blocks in the design of novel therapeutic agents, offering routes to enhanced potency, selectivity, and pharmacokinetic profiles. Among these, substituted phenylglycine scaffolds have garnered considerable interest due to their presence in a variety of biologically active molecules. 2-Amino-2-(2-bromophenyl)acetic acid, a member of this class, presents a unique combination of a chiral alpha-amino acid core and a sterically demanding ortho-brominated phenyl ring. This substitution pattern is anticipated to influence its conformational preferences and interactions with biological targets, making it a compelling candidate for lead optimization in drug discovery programs. The exploration of such derivatives is particularly pertinent in the field of neuroscience, where subtle structural modifications can profoundly impact activity at ion channels and receptors implicated in neurological disorders. Recent studies have highlighted the potential of phenylglycine derivatives as broad-spectrum anticonvulsants, underscoring the importance of synthesizing and characterizing novel analogues like the title compound.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of 2-Amino-2-(2-bromophenyl)acetic acid is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2-bromophenyl)acetic acid | PubChem |

| Synonyms | 2-(2-bromophenyl)-DL-glycine | PubChem |

| CAS Number | 254762-66-8 | PubChem |

| Molecular Formula | C₈H₈BrNO₂ | PubChem |

| Molecular Weight | 230.06 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)Br | PubChem |

| InChI Key | PTWAPNNQAOAJDI-UHFFFAOYSA-N | PubChem |

Table 1: Key identifiers and physicochemical properties of 2-Amino-2-(2-bromophenyl)acetic acid.[3]

Synthesis of 2-Amino-2-(2-bromophenyl)acetic acid: A Methodological Deep Dive

The synthesis of α-amino acids can be achieved through various established methods. For 2-Amino-2-(2-bromophenyl)acetic acid, the Strecker synthesis presents a logical and efficient approach, starting from the readily available 2-bromobenzaldehyde. This multi-step, one-pot reaction is a cornerstone of amino acid synthesis.[4][5][6]

The Strecker Synthesis: A Plausible and Efficient Route

The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. This method is well-suited for the preparation of a wide array of α-amino acids.[6][7]

Caption: Workflow of the Strecker synthesis for 2-Amino-2-(2-bromophenyl)acetic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from established procedures for the Strecker synthesis of related amino acids and provides a robust starting point for the synthesis of the title compound.[8]

Materials:

-

2-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for neutralization

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, keeping the temperature below 20°C using an ice bath.

-

Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

To the reaction mixture containing the α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. Monitor the reaction progress by TLC or HPLC.

-

-

Isolation and Purification:

-

After cooling, the reaction mixture may be concentrated under reduced pressure to remove methanol.

-

The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

The pH of the aqueous layer is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., NaOH or NH₄OH).

-

The precipitated crude 2-Amino-2-(2-bromophenyl)acetic acid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 2-bromophenyl group, likely in the range of δ 7.0-8.0 ppm, with splitting patterns indicative of their substitution. The α-proton (CH) adjacent to the amino and carboxyl groups would appear as a singlet or a multiplet, depending on the solvent and its exchange with labile protons. The amino (NH₂) and carboxylic acid (OH) protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The α-carbon will appear in the range of δ 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 230.06 g/mol . A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

An N-H stretch from the amino group (around 3300-3500 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-N and C-Br stretching vibrations at lower frequencies.

Applications in Drug Development: The Anticonvulsant Potential of Phenylglycine Derivatives

The structural motif of phenylglycine is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Of particular interest is the emerging role of phenylglycine derivatives as anticonvulsant agents.[1][2]

Rationale for Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission. Many existing antiepileptic drugs (AEDs) target voltage-gated sodium channels, calcium channels, or enhance GABAergic inhibition. Phenylglycine derivatives, due to their structural similarity to endogenous amino acid neurotransmitters, are well-positioned to interact with these targets. The presence of a bulky and lipophilic substituent on the phenyl ring, such as the bromine atom in 2-Amino-2-(2-bromophenyl)acetic acid, can significantly influence the binding affinity and selectivity for these targets.

A recent study on new phenylglycinamide derivatives demonstrated their potent and broad-spectrum anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) test and the 6 Hz seizure model.[1][2] This research highlights the potential of this chemical class to yield novel AEDs with potentially improved efficacy and side-effect profiles.

Caption: A logical workflow for the development of anticonvulsant drugs from 2-Amino-2-(2-bromophenyl)acetic acid.

Conclusion and Future Directions

2-Amino-2-(2-bromophenyl)acetic acid represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established methodologies like the Strecker synthesis, and its structure can be unequivocally confirmed by standard analytical techniques. The compelling evidence of anticonvulsant activity in related phenylglycine derivatives provides a strong rationale for the further investigation of 2-Amino-2-(2-bromophenyl)acetic acid and its analogues. Future research should focus on the asymmetric synthesis of this compound to enable the evaluation of individual enantiomers, as stereochemistry often plays a crucial role in pharmacological activity. Furthermore, a systematic exploration of its derivatives through the synthesis of a focused library could lead to the identification of potent and selective anticonvulsant agents with novel mechanisms of action.

References

-

Wawer, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3786. [Link]

-

Wawer, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed, 35740990. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

PubChem. 2-Amino-2-(2-bromophenyl)acetic acid. [Link]

- Google Patents.

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

-

Kaminski, K., et al. (2018). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 23(11), 2907. [Link]

-

Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, 4(1), 1. [Link]

-

Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 13(1), 1. [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. [Link]

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. [Link]

-

WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]

-

Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central, 12(3), 259-265. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 670-681. [Link]

-

MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1125-1148. [Link]

-

Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2347-2357. [Link]

-

PubChem. 2-Bromophenylacetic acid. [Link]

-

Khan, K. M., et al. (2014). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141-151. [Link]

Sources

- 1. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 2. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-(2-bromophenyl)acetic acid | C8H8BrNO2 | CID 4561836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-2-(2-bromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource for 2-Amino-2-(2-bromophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of this compound's properties, synthesis, and potential applications, grounded in established scientific principles. This document is structured to offer both quick reference data and in-depth procedural guidance to facilitate its use in the laboratory and in the conceptualization of novel therapeutic agents.

Compound Profile: 2-Amino-2-(2-bromophenyl)acetic acid

2-Amino-2-(2-bromophenyl)acetic acid is a synthetic amino acid derivative. The presence of a bromine atom on the phenyl ring at the ortho position introduces specific steric and electronic properties that make it a valuable building block in the design of complex organic molecules and active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 2-Amino-2-(2-bromophenyl)acetic acid is provided below.

| Property | Value | Source(s) |

| CAS Number | 254762-66-8 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| IUPAC Name | 2-amino-2-(2-bromophenyl)acetic acid | [1] |

| Synonyms | Amino(2-bromophenyl)acetic acid | [2] |

| Appearance | White to off-white crystalline powder or solid (predicted) | |

| Solubility | The hydrochloride salt exhibits moderate aqueous solubility. | [3] |

| pKa₁ (Carboxyl) | 1.76 - 2.34 (predicted for the hydrochloride salt) | [3] |

| pKa₂ (Amino) | 9.67 ± 0.03 (predicted for the hydrochloride salt) | [3] |

Safety and Handling

2-Amino-2-(2-bromophenyl)acetic acid is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Amino-2-(2-bromophenyl)acetic acid

The most logical and widely applicable method for the synthesis of 2-Amino-2-(2-bromophenyl)acetic acid is the Strecker amino acid synthesis .[4][5][6] This classical yet robust method involves a one-pot, three-component reaction between an aldehyde (in this case, 2-bromobenzaldehyde), a source of ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Underlying Principles of the Strecker Synthesis

The causality behind the Strecker synthesis lies in a sequence of nucleophilic additions. Initially, 2-bromobenzaldehyde reacts with ammonia to form an imine. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms a stable α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired amino acid.[4][5] This method is highly versatile and can be adapted for a wide range of substituted aldehydes.

Figure 1: The reaction pathway of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of 2-Amino-2-(2-bromophenyl)acetic acid

This protocol is a representative procedure based on the principles of the Strecker synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous ammonia (e.g., 28-30%)

-

Methanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth (optional)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

Part 1: Formation of the α-Aminonitrile

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia.

-

Slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution with vigorous stirring.

-

In another beaker, prepare an aqueous solution of sodium cyanide. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood.

-

Slowly add the sodium cyanide solution to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

Part 2: Hydrolysis of the α-Aminonitrile

-

Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

After cooling, the product may precipitate as the hydrochloride salt.

Part 3: Isolation and Purification

-

Collect the precipitated product by filtration.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water.

-

Adjust the pH to the isoelectric point (typically around pH 5-6) using a base such as aqueous sodium hydroxide. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-2-(2-bromophenyl)acetic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. For amino acid analysis, pre-column derivatization is often employed to enhance detection.[7]

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) can be used for fluorescence or UV detection.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or fluorescence detection if a derivatizing agent is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include those for the aromatic protons on the bromophenyl ring, the α-proton, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Applications in Drug Development and Medicinal Chemistry

2-Amino-2-(2-bromophenyl)acetic acid serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the introduction of diverse substituents.[3]

While specific drugs derived from this compound are not prominently documented in the public domain, its structural motif is relevant to the development of compounds targeting the central nervous system, potentially as neurotransmitter modulators.[3] The unique stereoelectronic properties conferred by the ortho-bromo substitution can influence the binding affinity and selectivity of a molecule for its biological target.

Figure 2: The role of 2-Amino-2-(2-bromophenyl)acetic acid as a building block in a typical drug discovery workflow.

Conclusion

2-Amino-2-(2-bromophenyl)acetic acid, with its CAS number 254762-66-8, is a valuable synthetic intermediate for researchers in the pharmaceutical sciences. Its synthesis, primarily through the Strecker reaction, is well-established in principle, and its structure allows for diverse chemical modifications. This guide provides a foundational understanding and practical considerations for the synthesis, analysis, and potential application of this compound, aiming to empower scientists in their pursuit of novel therapeutic agents.

References

- Amino(2-bromophenyl)acetic acid hydrochloride. (n.d.).

-

PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. Retrieved from a hypothetical BenchChem technical guide.

-

PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules.

- QIAGEN. (2005, May).

- Bio-Rad. (n.d.).

- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.

- MDPI. (2021, January 28). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules.

- MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules.

- YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified.

- Vertex AI Search. (n.d.). Amino(2-bromophenyl)acetic acid, min 98%, 1 gram. Retrieved from a hypothetical Vertex AI Search result.

Sources

- 1. 2-Amino-2-(2-bromophenyl)acetic acid | C8H8BrNO2 | CID 4561836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy Amino(2-bromophenyl)acetic acid hydrochloride [smolecule.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-2-(2-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2-(2-bromophenyl)acetic acid, a synthetic amino acid with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from closely related analogues, and established analytical methodologies to offer a robust framework for its study and application.

Introduction: The Significance of Substituted Phenylglycines

Non-proteinogenic amino acids, particularly those with substituted aromatic moieties, are of paramount importance in the design of novel therapeutic agents. The introduction of a halogen, such as bromine, onto the phenyl ring of a glycine derivative can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 2-Amino-2-(2-bromophenyl)acetic acid, as a member of this class, presents a unique scaffold for the development of new chemical entities. Its structural features suggest potential applications as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to any chemical research. This section details the key identifiers and structural properties of 2-Amino-2-(2-bromophenyl)acetic acid.

Chemical Identity

The unambiguous identification of a chemical entity is crucial for regulatory and research purposes. The following identifiers are associated with 2-Amino-2-(2-bromophenyl)acetic acid[1]:

| Identifier | Value |

| IUPAC Name | 2-amino-2-(2-bromophenyl)acetic acid |

| Molecular Formula | C₈H₈BrNO₂ |

| CAS Number | 254762-66-8 |

| InChI Key | PTWAPNNQAOAJDI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)Br |

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior.

Caption: 2D structure of 2-Amino-2-(2-bromophenyl)acetic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. The data presented below is based on computational predictions from the PubChem database and should be confirmed by experimental analysis[1].

| Property | Predicted Value |

| Molecular Weight | 230.06 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 63.3 Ų |

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. A plausible route for the synthesis of 2-Amino-2-(2-bromophenyl)acetic acid is outlined below.

Caption: Proposed Strecker synthesis of 2-Amino-2-(2-bromophenyl)acetic acid.

Experimental Protocol (Adapted from general Strecker synthesis):

-

Aminonitrile Formation: To a solution of 2-bromobenzaldehyde in a suitable solvent (e.g., methanol/water), add ammonium chloride followed by sodium cyanide. The reaction is typically stirred at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting α-amino-2-bromophenylacetonitrile is then subjected to hydrolysis. This can be achieved under either acidic (e.g., refluxing with concentrated HCl) or basic (e.g., refluxing with NaOH) conditions.

-

Purification: Following hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The choice of a two-step Strecker synthesis is predicated on its reliability and high yields for a wide range of substituted benzaldehydes. The use of ammonium chloride and sodium cyanide provides the necessary ammonia and cyanide nucleophiles for the formation of the key aminonitrile intermediate. The final hydrolysis step is a robust method for converting the nitrile to a carboxylic acid.

Characterization

The definitive identification and purity assessment of the synthesized compound would require a suite of analytical techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The α-proton should appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 110-140 ppm), and the α-carbon.

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₈BrNO₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster, providing a key diagnostic feature.

4.2.3. X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Potential Applications in Drug Development

While specific biological activity for 2-Amino-2-(2-bromophenyl)acetic acid is not extensively documented, its structural features suggest several potential applications in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The presence of amino and carboxylic acid groups, along with a reactive bromo-substituted phenyl ring, makes it an ideal starting material for the synthesis of more complex molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

-

Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered pharmacological profiles.

-

Enzyme Inhibitors: The phenylglycine scaffold is present in a number of biologically active compounds, and derivatives of 2-Amino-2-(2-bromophenyl)acetic acid could be explored as potential enzyme inhibitors.

Safety and Handling

Based on GHS hazard classifications for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[1]. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-2-(2-bromophenyl)acetic acid is a valuable synthetic building block with considerable potential in the field of drug discovery. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for its synthesis, identification, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its experimental properties and explore its pharmacological potential.

References

-

PubChem. 2-Amino-2-(2-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data of 2-Amino-2-(2-bromophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the non-proteinogenic amino acid, 2-Amino-2-(2-bromophenyl)acetic acid. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data, supported by a comparative analysis with the isomeric compound 2-Amino-2-(4-bromophenyl)acetic acid, to offer a detailed exploration of its structural features. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the target molecule. The causality behind spectral patterns is explained, providing a robust framework for researchers involved in the synthesis, identification, and quality control of this and related compounds. This guide also includes standardized experimental protocols for acquiring such data, ensuring a self-validating system for spectroscopic analysis.

Introduction

2-Amino-2-(2-bromophenyl)acetic acid is a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring at the ortho position, combined with the amino and carboxylic acid functionalities at the alpha-carbon, creates a unique electronic and steric environment that can influence its biological activity and chemical reactivity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

This guide is structured to provide not just the data, but also the scientific rationale behind the expected spectroscopic signatures. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry

Figure 4: Workflow for Mass Spectrometry data acquisition and analysis.

Comparative Analysis with 2-Amino-2-(4-bromophenyl)acetic acid

The spectroscopic data of the isomeric 2-Amino-2-(4-bromophenyl)acetic acid can provide valuable context for understanding the data of the ortho-substituted target molecule.

-

¹H NMR: In the para-isomer, the aromatic region of the ¹H NMR spectrum would be simpler, showing two doublets due to the symmetry of the molecule. This contrasts with the more complex pattern of four distinct aromatic signals expected for the ortho-isomer.

-

¹³C NMR: The number of unique carbon signals would be different. The para-isomer would show fewer aromatic carbon signals due to symmetry.

-

Mass Spectrometry: The molecular ion and major fragmentation pathways are expected to be very similar for both isomers, as the primary fragmentation is often driven by the functional groups rather than the substitution pattern on the aromatic ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-2-(2-bromophenyl)acetic acid. By combining theoretical data with established spectroscopic principles and a comparative analysis with a known isomer, this document serves as a valuable resource for researchers. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. As with any predictive data, experimental verification is the ultimate standard for structural confirmation. This guide, however, equips the researcher with a robust framework for interpreting and validating their future experimental findings.

References

- Note: As this guide is based on predicted data, direct literature references for the experimental spectra of 2-Amino-2-(2-bromophenyl)acetic acid are not available.

-

PubChem. 2-Amino-2-(2-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-2-(2-bromophenyl)acetic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-2-(2-bromophenyl)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a deep dive into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectrum. We will explore the structural nuances of the molecule, predict the chemical shifts and coupling patterns based on first principles and substituent effects, and provide a robust, self-validating experimental workflow for acquiring high-quality spectral data. The causality behind experimental choices is emphasized to empower scientists in their structural elucidation endeavors.

Theoretical Framework: Predicting the ¹H NMR Landscape

The predictive power of NMR spectroscopy is rooted in the principle that the chemical environment of a nucleus dictates its resonance frequency. For 2-Amino-2-(2-bromophenyl)acetic acid, the molecule presents three distinct proton environments: the aromatic protons on the substituted benzene ring, the aliphatic alpha-proton, and the labile protons of the amino and carboxylic acid groups.

Molecular Structure and Proton Environments

A precise understanding of the proton topology is paramount for spectral assignment. The structure, with protons systematically numbered for discussion, is presented below.

Caption: Structure of 2-Amino-2-(2-bromophenyl)acetic acid with key protons labeled.

Influence of Substituents on Chemical Shifts (δ)

The chemical shifts are influenced by the electronic effects of the substituents.

-

Aromatic Protons (H3, H4, H5, H6): These protons reside in the most complex region of the spectrum (typically 7.0-8.0 ppm). Their shifts are governed by the interplay of the electron-withdrawing inductive effects of both the bromine atom and the α-amino acid moiety.

-

The bromine atom deshields the ortho proton (H3) and the para proton (H5) through its inductive effect.

-

The α-amino acid group (-CH(NH2)COOH) is also electron-withdrawing, primarily impacting the ortho proton (H6).

-

Consequently, H3 and H6 are expected to be the most downfield-shifted aromatic protons. H4 and H5 will appear at a relatively higher field (more shielded) within the aromatic region. Aromatic protons on a benzene ring typically couple to ortho neighbors at 6-10 Hz, while four-bond meta coupling is much smaller, around 2-4 Hz[1].

-

-

Alpha-Proton (Hα): This proton is attached to a carbon bearing three electron-withdrawing groups: the 2-bromophenyl ring, the amino group, and the carboxylic acid group. This environment causes significant deshielding. The typical chemical shift for alpha-protons in amino acids is around 4.5 ppm[2]. The additional deshielding from the aromatic ring will likely shift this proton further downfield, possibly into the 5.0-5.5 ppm range.

-

Labile Protons (-NH₂ and -COOH): The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, the carboxylic acid proton is expected far downfield (>10 ppm), while the amino protons may appear in the 3-5 ppm range or broader. These signals are characteristically broad and will disappear upon the addition of a few drops of D₂O due to hydrogen-deuterium exchange.

Predicted Spin-Spin Coupling Patterns (Multiplicity)

-

H3: This proton is coupled to H4 (ortho, ³J ≈ 7-8 Hz) and H5 (meta, ⁴J ≈ 2-3 Hz). It is expected to appear as a doublet of doublets (dd) .

-

H4: Coupled to H3 (ortho, ³J ≈ 7-8 Hz) and H5 (ortho, ³J ≈ 7-8 Hz). With two different ortho couplings, it will likely be a complex multiplet, often appearing as a triplet of doublets (td) or a doublet of doublets of doublets (ddd) .

-

H5: Coupled to H4 (ortho, ³J ≈ 7-8 Hz) and H6 (ortho, ³J ≈ 7-8 Hz), and also to H3 (meta, ⁴J ≈ 2-3 Hz). This will also be a complex multiplet, likely a triplet of doublets (td) .

-

H6: Coupled to H5 (ortho, ³J ≈ 7-8 Hz). It will appear as a doublet (d) , which may be further split by a small meta coupling to H4.

-

Hα: This proton has no adjacent non-equivalent protons on neighboring carbons, so it is expected to be a singlet (s) . In some solvents, coupling to the -NH₂ protons may be observed, but this is often broadened or eliminated by exchange.

Best Practices for Spectral Acquisition

Trustworthy data is the product of a meticulous and well-designed experimental protocol. The following sections detail a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of solubilizing the zwitterionic amino acid and, being aprotic, it slows the exchange of the -NH₂ and -COOH protons, allowing for their observation.

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of 2-Amino-2-(2-bromophenyl)acetic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference) to the NMR tube.

-

Dissolution: Cap the tube securely and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.

-

Confirmation (Optional): To confirm the assignment of labile protons, a second spectrum can be run after adding 1-2 drops of deuterium oxide (D₂O) to the sample, which will cause the -NH₂ and -COOH signals to disappear.

NMR Instrument Parameterization

The following parameters are recommended for a standard 400 MHz spectrometer. Justification is provided to highlight the expertise behind the choices.

| Parameter | Recommended Value | Rationale (Expertise & Experience) |

| Spectrometer Freq. | 400 MHz | Provides good signal dispersion for resolving complex aromatic multiplets. |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for qualitative analysis and is faster than a 90-degree pulse, allowing for more scans in a given time. |

| Spectral Width | -2 to 14 ppm (16 ppm) | Ensures all expected signals, from the TMS reference (0 ppm) to the carboxylic acid proton (>12 ppm), are captured. |

| Acquisition Time | ~3.0 s | Provides adequate resolution to resolve the fine structure of coupling patterns. |

| Relaxation Delay (d1) | 5.0 s | A longer delay ensures nearly complete T1 relaxation for all protons, which is crucial for accurate signal integration, especially for the potentially slow-relaxing aromatic protons. |

| Number of Scans | 16-64 | An adequate number of scans to achieve a good signal-to-noise ratio for a sample of this concentration. |

Data Processing Workflow

Raw free induction decay (FID) data must be processed correctly to yield an interpretable spectrum.

Caption: A standard workflow for processing raw NMR data into an interpretable spectrum.

Detailed Spectral Analysis and Interpretation

This section integrates the theoretical predictions into a cohesive guide for interpreting the final spectrum.

Predicted ¹H NMR Data Summary

The following table summarizes the expected spectral data for 2-Amino-2-(2-bromophenyl)acetic acid in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -COOH | > 12.0 | Broad Singlet (br s) | N/A | 1H |

| H3 | ~7.8 - 8.0 | Doublet of Doublets (dd) | ³J ≈ 7-8, ⁴J ≈ 2-3 | 1H |

| H6 | ~7.6 - 7.8 | Doublet (d) or (dd) | ³J ≈ 7-8 | 1H |

| H4 / H5 | ~7.2 - 7.5 | Multiplet (m) | Complex | 2H |

| Hα | ~5.2 - 5.5 | Singlet (s) | N/A | 1H |

| -NH₂ | ~3.0 - 5.0 | Broad Singlet (br s) | N/A | 2H |

| TMS | 0.00 | Singlet (s) | N/A | Reference |

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Narrative Interpretation

When analyzing the spectrum, a systematic approach is recommended:

-

Reference Check: Confirm the TMS peak is correctly calibrated to 0.00 ppm.

-

Labile Proton Identification: Look for the very broad signal far downfield (>12 ppm), characteristic of the carboxylic acid proton. Another broad signal, integrating to 2H, should be present for the amino group. Confirm these by running a D₂O exchange experiment.

-

Aromatic Region (7.0-8.0 ppm): This region should contain signals integrating to a total of 4H. Identify the two most downfield signals; these are likely H3 and H6. The signal appearing as a doublet of doublets with one large and one small coupling constant is a strong candidate for H3. The remaining complex multiplets in the more upfield part of this region will correspond to H4 and H5.

-

Aliphatic Region: A sharp singlet integrating to 1H, expected between 5.2 and 5.5 ppm, is the hallmark of the alpha-proton (Hα). Its isolated nature (singlet) and characteristic chemical shift make it a key landmark for confirming the structure.

By following this logical progression, each signal can be confidently assigned, providing unambiguous verification of the 2-Amino-2-(2-bromophenyl)acetic acid structure.

References

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]3]

-

ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]1]

-

University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]]

-

Purdue University. (n.d.). Typical proton chemical shifts for amino acids within a protein. Retrieved from [Link]2]

-

PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)acetic acid. Retrieved from [Link]]

-